1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a ketone functional group. The presence of fluorine in the azetidine ring may influence its biological activity and pharmacological properties.
The compound can be synthesized through various chemical methods, which are explored in detail below. It is cataloged under the CAS Number 55676-21-6, indicating its recognized status in chemical databases.
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride falls under the category of organic compounds, specifically as a ketone and a halogenated compound due to the presence of fluorine. Its classification as a hydrochloride indicates that it is often encountered in its salt form, which is common for enhancing solubility and stability.
The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride can be approached through several synthetic routes. A common method involves the following steps:
The reaction conditions may vary depending on the specific reagents used, but generally include controlled temperatures, inert atmospheres to prevent oxidation, and careful monitoring of pH levels during the synthesis process.
The molecular formula for 1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride is CHClFNO. The structure consists of:
The molecular weight is approximately 155.58 g/mol, and it features several important structural attributes:
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Upon administration, the compound may bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction could lead to altered biochemical responses, making it valuable for therapeutic applications.
Research into its pharmacodynamics is ongoing, focusing on how modifications to its structure affect binding affinity and activity against various biological targets.
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride exhibits several notable physical properties:
Key chemical properties include:
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride has potential applications in various fields:
This compound's unique structural features make it a candidate for further exploration in drug design and development. Its potential therapeutic effects warrant comprehensive studies to elucidate its full range of applications in science and medicine.
Azetidine, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in contemporary medicinal chemistry due to its pronounced ring strain, conformational restriction, and enhanced target binding affinity compared to larger cyclic amines. The incorporation of fluorine atoms, particularly at the C3 position of the azetidine ring, has emerged as a transformative strategy for optimizing pharmacokinetic and physicochemical properties of drug candidates. Fluorinated azetidines combine the inherent benefits of the strained azetidine scaffold—improved metabolic stability and reduced conformational flexibility—with the unique electronic and steric properties imparted by fluorine. This molecular hybridization has proven especially valuable in the development of bioactive compounds targeting central nervous system disorders, oncology, and infectious diseases, where precise control over lipophilicity and membrane permeability is critical [2] [9].
Fluorinated azetidines exemplify the strategic application of fluorine chemistry in drug design, leveraging fluorine’s high electronegativity (3.98 Pauling), small atomic radius (1.47 Å), and capacity to modulate compound properties through steric and electronic effects. The C–F bond’s exceptional strength (472 kJ/mol) confers metabolic stability by resisting oxidative degradation, a feature critically exploited in protease inhibitors and kinase-targeted therapeutics. Fluorine’s influence on lipophilicity (logP adjustments) enhances passive cellular uptake, while its ability to lower pKa values of proximal basic amines improves bioavailability—particularly for compounds requiring blood-brain barrier penetration [2].
Table 1: Impact of Fluorination on Azetidine Drug Properties
Property | Non-Fluorinated Azetidine | 3-Fluoroazetidine Derivative | Pharmacological Advantage |
---|---|---|---|
Metabolic Stability | Moderate | High | Extended half-life |
Lipophilicity (logP) | Variable | Optimized (+0.5–1.0 logP units) | Enhanced membrane permeability |
H-Bond Acceptors | 1 (N) | 2 (N, F) | Improved target binding |
Fractional sp³ Carbon (Fsp³) | 0.75 | 0.80 | Increased 3D character |
pKa Modulation | Limited | Significant | Enhanced solubility/bioavailability |
Approximately 20% of recently approved pharmaceuticals contain fluorine, with fluorinated azetidines representing a rapidly expanding subclass. Their utility extends beyond therapeutic agents to diagnostic tools; for instance, fluorine-18 labeled azetidines serve as positron emission tomography (PET) radiotracers for oncology imaging. The strategic placement of fluorine at the azetidine C3 position enables conformational bias, locking ring substituents into bioactive orientations that maximize target engagement—a principle successfully applied in antiviral and anticancer drug discovery campaigns [2] [4].
1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride (CAS 2231674-02-3) exemplifies the sophisticated molecular design achievable with fluorinated azetidines. Its structure integrates three pharmacophoric elements:
Table 2: Comparative Structural Features of 3-Fluoroazetidine Derivatives
Compound | Molecular Formula | Canonical SMILES | Substituent Key Features |
---|---|---|---|
1-(3-Fluoroazetidin-3-yl)ethanone·HCl | C₅H₉ClFNO | CC(=O)C1(F)CNC1.Cl | Ketone: Synthetic versatility |
2-(3-Fluoroazetidin-3-yl)ethanol | C₅H₁₀FNO | C1C(CN1)(CCO)F | Hydroxyethyl: Hydrogen-bonding capacity |
Tert-butyl 3-fluoroazetidine-1-carboxylate | C₈H₁₄FNO₂ | CC(C)(C)OC(=O)N1CC1(F) | Boc-protected: Amine protection for synthesis |
The fluorine-induced conformational bias significantly influences biological activity. Nuclear magnetic resonance (NMR) studies reveal that the C3-fluorine atom in azetidine derivatives restricts ring puckering, favoring a twist conformation that optimally presents substituents for protein binding. This preorganization is critical for achieving high affinity to targets like signal transducer and activator of transcription 3 (Stat3), where azetidine-containing inhibitors exploit fluorine’s stereoelectronic effects to facilitate covalent or non-covalent interactions within the SH2 domain [8]. Additionally, the hydrochloride salt form enhances crystallinity and solubility—key factors in formulation development—as evidenced by its commercial availability as a solid (>98% purity) requiring storage under inert atmosphere at 2–8°C [1] [4].
The synthetic exploration of 3-fluoroazetidine derivatives accelerated in the early 2010s, driven by advances in fluorination methodologies and recognition of azetidine’s pharmacological potential. 1-(3-Fluoroazetidin-3-yl)ethanone hydrochloride emerged as a versatile building block for constructing complex bioactive molecules, particularly in antiviral and anticancer programs. Key milestones include:
The compound’s adoption by academic and industrial research groups is evidenced by its commercial availability from specialized suppliers (e.g., Fluorochem, BLD Pharm) since 2018. Procurement records indicate usage at institutions like the University of Manchester and University of Oxford for:
Table 3: Key Fluorinated Azetidine Derivatives in Drug Discovery
Compound Name | CAS Number | Therapeutic Area | Status/Application |
---|---|---|---|
1-(3-Fluoroazetidin-3-yl)ethanone·HCl | 2231674-02-3 | Antiviral/Anticancer | Research intermediate |
2-(3-Fluoroazetidin-3-yl)ethanol | 2098144-57-9 | Neurological disorders | Preclinical candidate |
Pylarify® (Piflufolastat F 18) | 1629898-37-2 | Prostate cancer imaging | FDA-approved (2021) |
Future trajectories focus on exploiting this scaffold in covalent inhibitors (e.g., acrylamide derivatives targeting cysteine residues) and bifunctional proteolysis-targeting chimeras (PROTACs), where the azetidine’s rigidity optimizes linker geometry for ternary complex formation. The continued demand for high-purity (>98%) material, evidenced by premium pricing (£1055/250mg), underscores its value in cutting-edge medicinal chemistry programs [1] [2] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5